

A Comparative Guide to SR1001 and SR3335 for Selective ROR α Modulation

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Compound of Interest

Compound Name: SR1001

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used synthetic inverse agonists of the Retinoic Acid-related Orphan Receptor alpha (ROR α): **SR1001** and SR3335. The information presented herein is collated from published experimental data to assist researchers in selecting the most appropriate modulator for their specific experimental needs.

Introduction

Retinoic Acid-related Orphan Receptor alpha (ROR α) is a nuclear receptor that plays a crucial role in regulating a diverse range of physiological processes, including metabolism, inflammation, and circadian rhythm. As a constitutively active transcription factor, ROR α represents a significant therapeutic target for various diseases. Small molecule inverse agonists that can suppress the basal activity of ROR α are invaluable tools for both basic research and drug discovery. This guide focuses on two such molecules, **SR1001** and SR3335, detailing their selectivity, potency, and functional effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **SR1001** and SR3335 based on available in vitro data.

Table 1: Binding Affinity and Potency

Compound	Target(s)	Binding Affinity (Ki)	Functional Potency (IC50)	Reference(s)
SR1001	ROR α , ROR γ t	172 nM (ROR α), 111 nM (ROR γ t)	Not explicitly reported for ROR α	[1][2]
SR3335	ROR α	220 nM	480 nM	[3][4]

Table 2: In Vitro Effects on ROR α Target Gene Expression in HepG2 Cells

Compound	Target Gene	Effect	Reference(s)
SR1001	Glucose-6-Phosphatase (G6Pase)	Dose-dependent downregulation of mRNA	[5]
SR3335	Glucose-6-Phosphatase (G6Pase)	Suppression of mRNA expression	[4][6]
Phosphoenolpyruvate Carboxykinase (PEPCK)	Suppression of mRNA expression	[4][6]	

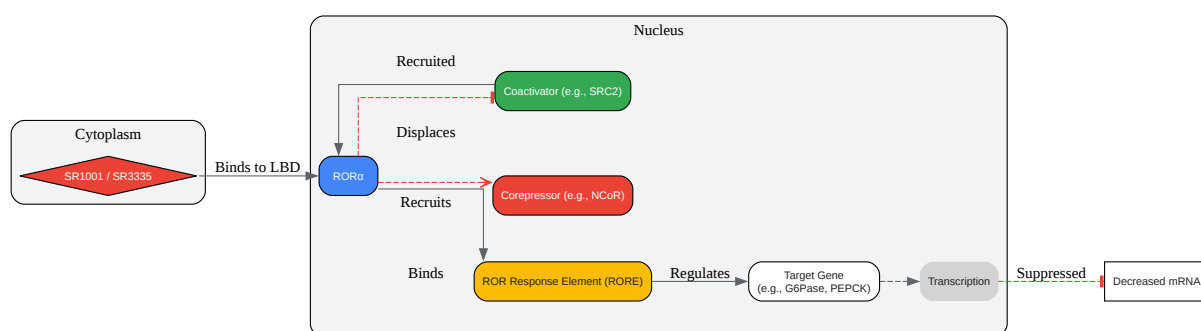
Key Differentiators

The primary distinction between **SR1001** and SR3335 lies in their selectivity. SR3335 is a selective inverse agonist for ROR α , showing minimal to no activity on the related ROR γ isoform.[4][7] This selectivity makes it a preferred tool for studies aiming to dissect the specific roles of ROR α without confounding effects from ROR γ modulation.

In contrast, **SR1001** is a dual inverse agonist, targeting both ROR α and ROR γ t with similar potency.[1][2] This property makes **SR1001** suitable for investigations where the combined inhibition of both ROR α and ROR γ is desired, such as in the context of Th17 cell differentiation and autoimmune disease models.[7]

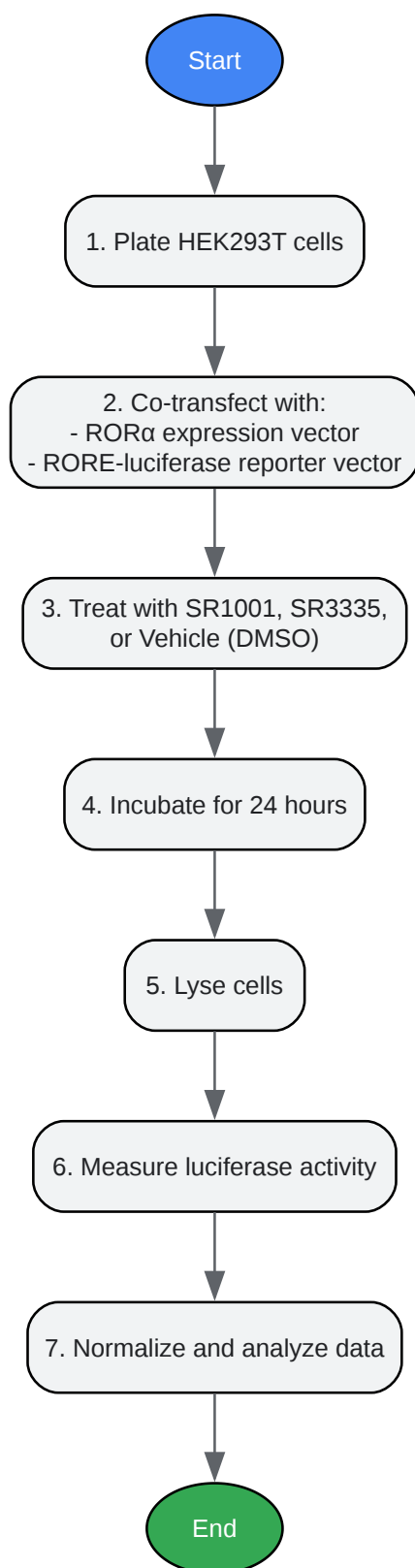
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.



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Caption: RORα Inverse Agonist Signaling Pathway.



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